![molecular formula C20H18N2O3 B2559759 (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 1428366-17-9](/img/structure/B2559759.png)
(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone
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Overview
Description
The compound contains three key components: a benzyloxy group, an isoxazole ring, and an indoline ring. The benzyloxy group is a common protecting group in organic chemistry, often used to protect alcohols. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The indoline ring is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and indoline rings, with the benzyloxy group attached to the isoxazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole and indoline rings, as well as the benzyloxy group. The isoxazole ring can participate in various reactions such as cycloadditions, while the indoline ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isoxazole ring and the aromatic indoline ring could impact its solubility and stability .Scientific Research Applications
Cocaine Abuse Treatment
Interestingly, some isoxazole derivatives have been evaluated for their affinities at monoamine transporters, potentially aiding in cocaine abuse treatment . While more research is needed, “(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone” could play a role in this context.
Future Directions
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-11-16-9-5-6-10-17(16)22(14)20(23)18-12-19(21-25-18)24-13-15-7-3-2-4-8-15/h2-10,12,14H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGFPSDWRLWPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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